molecular formula C19H15ClN4O2 B2864486 2-{2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}-4-methoxypyridine-3-carbonitrile CAS No. 478262-33-8

2-{2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}-4-methoxypyridine-3-carbonitrile

Cat. No.: B2864486
CAS No.: 478262-33-8
M. Wt: 366.81
InChI Key: OHOJQUBWTOOABZ-FSJBWODESA-N
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Description

2-{2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}-4-methoxypyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyrrole ring, a nicotinonitrile moiety, and a chlorobenzyl group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-{2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}-4-methoxypyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine .

Scientific Research Applications

2-{2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}-4-methoxypyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}-4-methoxypyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nicotinonitrile derivatives and pyrrole-containing molecules. Examples include:

Uniqueness

What sets 2-{2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}-4-methoxypyridine-3-carbonitrile apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-[2-[(E)-(4-chlorophenyl)methoxyiminomethyl]pyrrol-1-yl]-4-methoxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2/c1-25-18-8-9-22-19(17(18)11-21)24-10-2-3-16(24)12-23-26-13-14-4-6-15(20)7-5-14/h2-10,12H,13H2,1H3/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOJQUBWTOOABZ-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)N2C=CC=C2C=NOCC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=NC=C1)N2C=CC=C2/C=N/OCC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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